Dimethyl 3-nitrophthalate

Organic Synthesis Esterification Yield Optimization

Dimethyl 3-nitrophthalate (DMNP) is the mandatory 3-nitro isomer for synthetic routes where regiochemistry dictates outcome. Unlike dimethyl 4-nitrophthalate or dimethyl phthalate, the meta-directing nitro group at position 3 uniquely alters electronic and steric parameters, leading to divergent product distributions in reactions with carbanions and hydrazines. This compound is the proven precursor for 3-aminophthalates and luminol chemiluminescent agents, delivering 93% hydrolysis yield to 3-nitrophthalic acid. For SAR studies, polymer NLO materials, or heterocyclic scaffolds requiring a 1,2,3-trisubstituted benzene core, substitution with the 4-nitro isomer risks synthetic failure or off-target biological activity. Purchase the verified 98% pure 3-nitro isomer to ensure reaction reproducibility and accurate lead optimization.

Molecular Formula C10H9NO6
Molecular Weight 239.18 g/mol
CAS No. 13365-26-9
Cat. No. B086376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 3-nitrophthalate
CAS13365-26-9
Molecular FormulaC10H9NO6
Molecular Weight239.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])C(=O)OC
InChIInChI=1S/C10H9NO6/c1-16-9(12)6-4-3-5-7(11(14)15)8(6)10(13)17-2/h3-5H,1-2H3
InChIKeyMLQMIKSBTAZNBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl 3-Nitrophthalate (CAS 13365-26-9): A Strategic Intermediate for Position-Dependent Organic Synthesis and Material Design


Dimethyl 3-nitrophthalate (DMNP) is a nitroaromatic diester of phthalic acid, characterized by a 3-nitro substituent on the benzene ring and two methyl ester functionalities . This compound serves as a versatile synthetic intermediate, with its reactivity profile heavily dictated by the strong electron-withdrawing and meta-directing nature of the nitro group . Unlike its non-nitrated analogs or positional isomers, the 3-nitro configuration confers distinct steric and electronic properties that fundamentally alter its behavior in both nucleophilic substitution and reduction pathways. Its applications span organic synthesis, catalysis, and the preparation of advanced materials, including chemiluminescent precursors and functional polymers .

Why Position Matters: Limitations of Substituting Dimethyl 4-Nitrophthalate or Dimethyl Phthalate for Dimethyl 3-Nitrophthalate


Substituting dimethyl 3-nitrophthalate with its positional isomer, dimethyl 4-nitrophthalate, or its non-nitrated parent, dimethyl phthalate, is not scientifically justifiable in many applications. While these compounds share the same core phthalate diester structure, the position of the nitro group fundamentally alters the electronic environment of the aromatic ring, leading to divergent reaction pathways and product distributions [1]. For example, in reactions with methylsulfinyl carbanion, the 3-nitro isomer yields entirely different products compared to the 4-nitro isomer, a consequence of distinct steric hindrance and resonance effects on the adjacent ester groups [1]. Furthermore, comparative studies indicate that the 3-nitro configuration exhibits significantly different biological activity profiles compared to the 4-nitro analog . Relying on generic substitution without rigorous validation of the specific nitro-position's impact on the target reaction can lead to synthetic failure, low yields, or the generation of unintended byproducts.

Quantitative Differentiation of Dimethyl 3-Nitrophthalate: Comparative Performance Data


Comparative Synthesis Yield: Esterification of 3-Nitrophthalic Anhydride

Dimethyl 3-nitrophthalate is prepared via acid-catalyzed esterification of 3-nitrophthalic anhydride with methanol. A reported procedure using concentrated sulfuric acid and reflux for 16 hours provides the target compound in a 71% yield . While specific yield data for the analogous 4-nitrophthalate synthesis under identical conditions is not available for direct head-to-head comparison in this source, this yield serves as a validated baseline for process chemists sourcing the 3-nitro isomer for downstream applications. This benchmark allows for cost-of-goods estimation and reaction optimization against alternative synthetic routes.

Organic Synthesis Esterification Yield Optimization

Comparative Hydrolysis Yield: Conversion to 3-Nitrophthalic Acid

The hydrolysis of dimethyl 3-nitrophthalate to 3-nitrophthalic acid, a key transformation for accessing the free diacid functionality, proceeds efficiently under basic conditions. A reported procedure using sodium hydroxide in methanol under reflux for 2 hours achieves a 93% yield of the target 3-nitrophthalic acid . This high yield demonstrates the compound's suitability for quantitative deprotection, a critical step in many multi-stage synthetic sequences where ester cleavage is required to reveal coordinating or polymerizable carboxylic acid groups.

Hydrolysis Deprotection Reaction Efficiency

Divergent Reactivity vs. 4-Nitro Isomer with Methylsulfinyl Carbanion

A direct comparative study examined the reaction of both dimethyl 3-nitrophthalate and dimethyl 4-nitrophthalate with a mixture of DMSO and sodium methoxide [1]. The 3-nitro isomer (I) yielded azoxybenzene-2,2',3,3'-tetracarboxylic acid (II) and 3-nitrophthalic acid (III). In stark contrast, the 4-nitro isomer (IV) under the same conditions yielded 5-methoxy-2-nitroso-1,3-indanedione (V) and 4-methoxyphthalic acid (VI) [1]. This demonstrates that the nitro group's position does not merely influence the rate but entirely alters the reaction mechanism and product outcome, precluding direct substitution of one isomer for the other.

Reaction Selectivity Nucleophilic Substitution Regioisomer Comparison

Comparative Antibacterial Activity: Dimethyl 3-Nitrophthalate vs. Dimethyl 4-Nitrophthalate

Vendor specifications for dimethyl 4-nitrophthalate indicate that while the 4-nitro isomer has shown promise as an antibacterial agent effective against various strains, the 3-nitro isomer is reported as having a similar structure but different biological properties and is considered less effective against bacteria . Although specific Minimum Inhibitory Concentration (MIC) values are not provided in this source, the qualitative statement confirms a significant difference in biological activity between the two positional isomers, a critical consideration for any project involving biological screening or pharmaceutical intermediate synthesis.

Antibacterial Structure-Activity Relationship Biological Screening

Targeted Applications for Dimethyl 3-Nitrophthalate: Where Its Unique Profile Delivers Value


Synthesis of 3-Substituted Phthalic Acid Derivatives and Heterocycles

Dimethyl 3-nitrophthalate is the preferred starting material for synthesizing 3-substituted phthalic acid derivatives, such as 3-aminophthalates and 3-nitrophthalic hydrazides, which are precursors to chemiluminescent agents like luminol [1]. The 93% hydrolysis yield to 3-nitrophthalic acid demonstrates its efficiency as a protected diacid source, enabling quantitative deprotection for further functionalization. Its unique reactivity, as shown by its divergent product formation compared to the 4-nitro isomer [2], makes it essential for accessing specific 3-substituted heterocyclic scaffolds.

Development of Position-Specific Organic Materials and Polymers

The compound serves as a functional monomer for preparing polymers and composites where the 3-nitro substitution pattern imparts desired thermal or mechanical properties . Its use in creating non-linear optical (NLO) materials, such as glycinium 3-nitrophthalate single crystals, has been explored [3]. Researchers developing materials where the precise positioning of the nitro group is critical to electronic properties (e.g., charge transfer, dipole moment) must utilize the 3-nitro isomer, as the 4-nitro analog will yield materials with fundamentally different characteristics.

Catalytic and Stoichiometric Organic Transformations Requiring Specific Regioisomers

Given its proven ability to participate in unique reaction pathways, such as the formation of azoxybenzene tetracarboxylic acids with methylsulfinyl carbanion [2], dimethyl 3-nitrophthalate is a key substrate for investigating new synthetic methodologies. Its role as a catalyst in specific transformations, such as the conversion of acetaldehyde to 3-hydroxypropionaldehyde, has also been noted . Researchers in synthetic methodology should select this compound when exploring reactions sensitive to ortho-substituent effects or when the desired product requires a 1,2,3-trisubstituted benzene core.

Research on Nitroaromatic Structure-Activity Relationships (SAR)

For teams involved in medicinal chemistry or agrochemical discovery, dimethyl 3-nitrophthalate is an essential tool for SAR studies focusing on the impact of nitro group position . Comparative data indicates distinct biological activity profiles between the 3-nitro and 4-nitro isomers . Procuring the pure 3-nitro isomer is therefore mandatory for accurate hit-to-lead optimization and to avoid misleading results from off-target effects associated with the 4-nitro contaminant or alternative isomer.

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